molecular formula C32H23NO2 B11531701 4,4-diphenyl-2-[5-(phenylethynyl)furan-2-yl]-1,4-dihydro-2H-3,1-benzoxazine

4,4-diphenyl-2-[5-(phenylethynyl)furan-2-yl]-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11531701
M. Wt: 453.5 g/mol
InChI Key: VIQHRFACJJMFNB-UHFFFAOYSA-N
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Description

4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and furan groups can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-furan oxides, while substitution reactions can produce a range of substituted benzoxazine derivatives.

Scientific Research Applications

4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: shares similarities with other benzoxazine derivatives, such as:

Uniqueness

What sets 4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE apart is its specific combination of phenyl and furan substituents, which confer unique chemical and physical properties

Properties

Molecular Formula

C32H23NO2

Molecular Weight

453.5 g/mol

IUPAC Name

4,4-diphenyl-2-[5-(2-phenylethynyl)furan-2-yl]-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C32H23NO2/c1-4-12-24(13-5-1)20-21-27-22-23-30(34-27)31-33-29-19-11-10-18-28(29)32(35-31,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-19,22-23,31,33H

InChI Key

VIQHRFACJJMFNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(O2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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